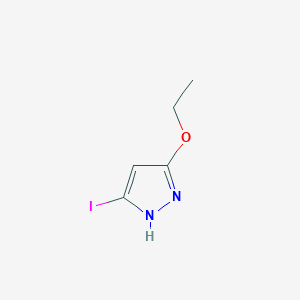

3-ethoxy-5-iodo-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-iodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2O/c1-2-9-5-3-4(6)7-8-5/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAXEYCEGXEKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310205 | |

| Record name | 3-Ethoxy-5-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207431-92-2 | |

| Record name | 3-Ethoxy-5-iodo-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207431-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-5-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 3 Ethoxy 5 Iodo 1h Pyrazole

Tautomeric Equilibria in 1H-Pyrazoles and their Impact on Reactivity

Pyrazoles are a fascinating class of heterocyclic compounds known for their versatile applications in medicinal chemistry and organic synthesis. nih.gov A key structural feature of N-unsubstituted pyrazoles is their ability to exhibit annular prototropic tautomerism. nih.govbeilstein-journals.org This phenomenon involves the migration of a proton between the two annular nitrogen atoms (N1 and N2). nih.gov For a 3,5-disubstituted pyrazole (B372694) like 3-ethoxy-5-iodo-1H-pyrazole, this equilibrium results in the co-existence of two distinct tautomeric forms, as the position of the NH proton dictates the numbering of the ring system. nih.govnih.gov

The two possible tautomers are this compound and 5-ethoxy-3-iodo-1H-pyrazole. This equilibrium is not merely a structural curiosity; it has profound implications for the compound's reactivity. nih.gov The position of the tautomeric equilibrium can be influenced by several factors, including the electronic nature of the substituents, the solvent, temperature, and concentration. fu-berlin.de For instance, electron-donating groups can modulate the acidity of the pyrrole-like NH group and the basicity of the pyridine-like nitrogen, thereby shifting the equilibrium. nih.gov The solvent plays a crucial role by establishing hydrogen bonds with the pyrazole nitrogens, which can lower the energetic barrier between tautomers. nih.gov

This tautomerism directly impacts synthetic strategies because reactions can potentially occur at different sites depending on which tautomer is predominant or more reactive under specific conditions. For example, regioselectivity in N-alkylation or acylation reactions is determined by the nucleophilicity of the different nitrogen atoms in each tautomer, which is also influenced by steric constraints imposed by the substituents at positions 3 and 5. nih.gov Consequently, understanding and controlling the tautomeric equilibrium is essential for achieving desired outcomes in the functionalization of this compound.

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C5-Iodo Position

The carbon-iodine bond at the C5 position of this compound is a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent substrate for various palladium-catalyzed transformations, enabling the formation of new carbon-carbon bonds. nih.govlibretexts.org These reactions typically proceed via a catalytic cycle involving oxidative addition of the iodo-pyrazole to a low-valent palladium complex, followed by transmetalation and reductive elimination. libretexts.org For N-unsubstituted pyrazoles, protection of the acidic NH group is often necessary, as pyrazoles can act as ligands for the transition metal, potentially inhibiting the catalyst. arkat-usa.orgresearchgate.net

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organoboron compound and an organic halide. libretexts.org This reaction has been successfully applied to 3-ethoxypyrazole derivatives for C5-arylation. nih.gov The coupling of a C5-iodo-3-ethoxypyrazole with various arylboronic acids proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to facilitate the transmetalation step. nih.govnih.gov This method provides a direct route to 5-aryl-3-ethoxy-1H-pyrazoles, which are valuable scaffolds in medicinal chemistry. nih.govnih.gov The reaction conditions are generally mild and tolerant of a wide range of functional groups on the boronic acid partner. tcichemicals.com

| Entry | Pyrazole Substrate | Boronic Acid | Catalyst/Ligand | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 1-Benzyl-3-ethoxy-5-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME-H₂O | 95 | nih.gov |

| 2 | 1-Benzyl-3-ethoxy-5-iodo-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME-H₂O | 93 | nih.gov |

| 3 | 1-(p-Tolyl)-3-(trifluoromethyl)-5-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene-EtOH-H₂O | 62 | nih.gov |

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide, offers a complementary method for C-C bond formation. nih.gov It has been specifically utilized for the C5-benzylation of this compound derivatives. nih.govresearchgate.net In this approach, various benzylzinc halides are prepared and coupled with the iodinated pyrazole substrate under palladium catalysis. pasteur.fr This reaction has been optimized to proceed under robust conditions, providing access to a series of 4-benzyl-3-ethoxy-5-iodinated pyrazoles, which serve as versatile building blocks for further chemical exploration. researchgate.netpasteur.fr The reaction demonstrates the utility of the C5-iodo position as a reactive site for introducing alkyl groups, which can be challenging with other coupling methods. nih.gov

| Entry | Pyrazole Substrate | Organozinc Halide | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 1-Benzyl-3-ethoxy-5-iodo-1H-pyrazole | Benzylzinc chloride | Pd(dba)₂ / P(2-furyl)₃ | THF | 80 | nih.gov |

| 2 | 1-Benzyl-3-ethoxy-5-iodo-1H-pyrazole | 4-Fluorobenzylzinc chloride | Pd(dba)₂ / P(2-furyl)₃ | THF | 75 | nih.gov |

| 3 | Nα-Boc-L-7-bromotryptophan methyl ester | Generated in situ from 1-iodobutane | Pd₂(dba)₃ / XPhos | THF | 83 | nih.gov |

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, to form a C(sp)-C(sp²) bond. wikipedia.org This reaction is highly effective for the alkynylation of iodo-pyrazoles at the C5 position. arkat-usa.orgnih.gov A critical consideration for this transformation is the protection of the pyrazole N-H group. arkat-usa.orgresearchgate.net The acidic proton can interfere with the reaction, and the pyrazole itself can act as a ligand, hindering the catalytic cycle. arkat-usa.org Protecting groups such as ethoxyethyl (EtOEt) are commonly employed to circumvent these issues, allowing the coupling to proceed in high yields. arkat-usa.org The resulting 5-alkynyl-3-ethoxypyrazoles are valuable intermediates for the synthesis of more complex heterocyclic systems. arkat-usa.orgresearchgate.net

| Entry | Iodo-Pyrazole Substrate | Alkyne | Catalyst System | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | 98 | arkat-usa.org |

| 2 | 1-(1-Ethoxyethyl)-4-bromo-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | 92 | arkat-usa.org |

| 3 | 1-(1-Ethoxyethyl)-3-iodo-5-(trifluoromethyl)-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | 91 | arkat-usa.org |

The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. clockss.org This reaction provides a means to introduce alkenyl substituents at the C5 position of the pyrazole ring. While studies on this compound itself are not prevalent, the reaction has been successfully demonstrated on other iodo-pyrazoles, such as 4-iodo-1H-pyrazoles. clockss.org The reaction typically employs a palladium(0) catalyst and a base, with the regioselectivity of the addition to the alkene being influenced by both steric and electronic factors. thieme-connect.de As with other cross-coupling reactions on N-unsubstituted pyrazoles, protection of the ring nitrogen is often a prerequisite for achieving high yields and preventing side reactions. clockss.orgresearchgate.net The Heck reaction thus represents another valuable tool for the C5-functionalization of the 3-ethoxypyrazole scaffold.

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrazoles

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, wherein a nucleophile displaces a leaving group. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (such as -NO₂ or -CHO) positioned ortho or para to the leaving group. masterorganicchemistry.comtandfonline.com These groups are necessary to stabilize the negative charge of the intermediate, thereby activating the ring towards nucleophilic attack. tandfonline.com

Functional Group Interconversions Involving the Ethoxy Moiety

The ethoxy group at the C3 position of the pyrazole ring is a key functional handle that can be readily transformed, providing access to a different class of pyrazole derivatives. Its primary interconversion involves hydrolysis to the corresponding pyrazolone (B3327878).

The 3-ethoxy group of this compound and related derivatives can be hydrolyzed, which leads to the formation of the corresponding pyrazol-3-one derivatives nih.govresearchgate.net. This transformation is a critical step as it opens up synthetic pathways to new series of pyrazole compounds nih.govresearchgate.net. The hydrolysis effectively converts the enol ether functionality of the ethoxy-pyrazole into a keto-enol tautomeric system of the pyrazolone.

The resulting product, 5-iodo-1,2-dihydro-3H-pyrazol-3-one, exists in tautomeric forms: the NH-keto form (pyrazolone) and the OH-aromatic form (pyrazol-ol). The predominant tautomer can be influenced by factors such as the solvent and whether the compound is in solution or in the solid state mdpi.com. For instance, studies on similar systems like 1-phenyl-1,2-dihydro-3H-pyrazol-3-one have shown that the 1H-pyrazol-3-ol form can exist as dimeric units in the solid state, connected by intermolecular hydrogen bonds mdpi.com. In nonpolar solvents, it predominantly exists as molecule pairs, while in polar solvents like DMSO, it is found as monomers mdpi.com.

Following hydrolysis, the resulting pyrazolone can undergo various derivatization reactions. The presence of the reactive N-H and C=O groups (in the pyrazolone form) or N-H and O-H groups (in the pyrazol-ol form) allows for further functionalization, such as acylation or alkylation, to produce a diverse range of substituted pyrazoles. For example, the hydroxyl group of the pyrazol-ol tautomer can react with reagents like benzoyl chloride to form the corresponding O-acylated product mdpi.com.

| Starting Material | Reaction | Product | Significance |

|---|---|---|---|

| This compound | Hydrolysis | 5-Iodo-1H-pyrazol-3(2H)-one | Access to pyrazolone derivatives for further synthesis nih.govresearchgate.net. |

| 5-Iodo-1H-pyrazol-3(2H)-one | Derivatization (e.g., Acylation) | O- or N-functionalized pyrazoles | Creation of diverse libraries of pyrazole compounds mdpi.com. |

Chemo- and Regioselectivity Considerations in Multi-functionalized Pyrazole Reactions

The this compound molecule possesses multiple reactive sites, including the N-H group of the pyrazole ring, the C4 carbon, and the carbon-iodine bond at the C5 position. This multi-functionality necessitates careful consideration of chemo- and regioselectivity in its reactions to achieve desired synthetic outcomes.

Research has demonstrated high selectivity in various transformations of the 3-ethoxypyrazole scaffold nih.govpasteur.fr. For instance, palladium-catalyzed cross-coupling reactions have been shown to proceed chemoselectively at the C-I bond. The Suzuki-Miyaura reaction allows for C5-arylation, and the Negishi reaction enables C5-benzylation of this compound derivatives nih.govresearchgate.netpasteur.fr. These reactions selectively target the carbon-iodine bond without disturbing the ethoxy group or other positions on the pyrazole ring.

Furthermore, N-arylation can be selectively achieved using methods such as the Lam and Cham reaction nih.govresearchgate.net. The choice of reaction conditions is crucial for controlling the site of substitution. In many pyrazole systems, the regiochemistry of reactions is dictated not only by the inherent properties of the reagents but can also be controlled by factors like temperature and the presence of catalysts semanticscholar.org.

The regioselectivity of functionalizing the pyrazole ring itself is a critical aspect. For example, in other pyrazole systems, the choice of reaction methodology can selectively introduce substituents at either the C4 or C5 positions. Treatment of 1-aryl-3-CF3-1H-pyrazoles with n-BuLi followed by iodine exclusively yields the 5-iodo derivative by trapping an in-situ generated lithium pyrazolide nih.gov. In contrast, CAN-mediated iodination affords the isomeric 4-iodide in a highly regioselective manner nih.gov. These findings underscore how the reaction mechanism fundamentally governs the regiochemical outcome of the functionalization. The protection of the N-H group is also a common strategy to direct reactivity in subsequent cross-coupling reactions arkat-usa.orgresearchgate.net.

| Reaction Type | Position of Reaction | Method/Conditions | Outcome |

|---|---|---|---|

| N-Arylation | N1 | Lam and Cham reaction | Selective formation of N-aryl pyrazoles nih.govresearchgate.net. |

| C-C Cross-Coupling (Arylation) | C5 | Suzuki-Miyaura reaction | Selective formation of 5-aryl-3-ethoxypyrazoles nih.govpasteur.fr. |

| C-C Cross-Coupling (Benzylation) | C5 | Negishi reaction | Selective formation of 5-benzyl-3-ethoxypyrazoles nih.govresearchgate.netpasteur.fr. |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-iodo-1H-pyrazol-3(2H)-one |

| 5-iodo-1,2-dihydro-3H-pyrazol-3-one |

| 1-phenyl-1,2-dihydro-3H-pyrazol-3-one |

| 1-phenyl-1H-pyrazol-3-ol |

| benzoyl chloride |

| 1-aryl-3-CF3-1H-pyrazoles |

| n-BuLi (n-Butyllithium) |

| iodine |

Spectroscopic and Crystallographic Characterization of 3 Ethoxy 5 Iodo 1h Pyrazole Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of pyrazoles in solution. bohrium.com By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) spectra, the precise arrangement of atoms and the electronic environment within the molecule can be established.

The ¹H NMR spectrum of 3-ethoxy-5-iodo-1H-pyrazole is expected to show distinct signals corresponding to each unique proton environment in the molecule. The N-H proton of the pyrazole (B372694) ring typically appears as a broad singlet at a downfield chemical shift, the position of which is highly dependent on solvent and concentration due to hydrogen bonding. The pyrazole ring itself contains one C-H proton at the 4-position, which would present as a sharp singlet. The ethoxy group at the 3-position would give rise to a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), resulting from spin-spin coupling with each other.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H (Pyrazole N1) | 12.0 - 13.0 | Broad Singlet | N/A |

| C4-H (Pyrazole Ring) | ~6.0 | Singlet | N/A |

| -OCH₂CH₃ | ~4.3 | Quartet | ~7.0 |

| -OCH₂CH₃ | ~1.4 | Triplet | ~7.0 |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, five distinct signals are anticipated. The carbon atom bonded to the iodine (C5) is expected to resonate at a significantly upfield (low ppm) chemical shift, a characteristic effect of heavy halogens. The C3 carbon, attached to the electronegative oxygen of the ethoxy group, would appear at a downfield (high ppm) value. The C4 carbon's chemical shift will also be characteristic. The two carbons of the ethoxy group will have distinct signals, with the methylene carbon (-OCH₂-) appearing further downfield than the methyl carbon (-CH₃).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (Pyrazole Ring) | ~160 |

| C4 (Pyrazole Ring) | ~95 |

| C5 (Pyrazole Ring) | ~60 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~15 |

N-unsubstituted pyrazoles, such as this compound, can exist as a mixture of two rapidly interconverting annular tautomers. In this case, the proton on the nitrogen can be located at either the N1 or N2 position, leading to an equilibrium between this compound and 5-ethoxy-3-iodo-1H-pyrazole.

NMR spectroscopy is a powerful technique for investigating this tautomeric equilibrium. bohrium.comfu-berlin.de The rate of this proton exchange influences the appearance of the NMR spectrum. fu-berlin.de

Fast Exchange: If the interconversion is rapid on the NMR timescale, the spectrum will show a single set of time-averaged signals for the C3/C5 and C4 positions. This often results in broadened signals for the C3 and C5 carbons. nih.gov

Slow Exchange: At low temperatures, the rate of proton transfer can be slowed sufficiently to observe separate, distinct signals for each individual tautomer. This allows for the determination of the tautomeric equilibrium constant (KT) by integrating the signal intensities of the respective forms. fu-berlin.de

The choice of solvent also significantly impacts the tautomeric equilibrium. Solvents capable of hydrogen bonding, such as DMSO, can interact with the pyrazole N-H and influence the position of the equilibrium compared to nonpolar solvents like CDCl₃ or C₆D₆. researchgate.netnih.gov Studies on related systems have shown that nitrogen chemical shifts are particularly sensitive to solvent polarity and acidity. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides a precise three-dimensional map of the molecule's arrangement in the solid state. This technique is crucial for unambiguously determining bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Single crystal X-ray diffraction studies on related halogenated pyrazoles provide insight into the expected solid-state structure of this compound. For instance, the crystal structure of 4-iodo-1H-pyrazole has been determined, completing the crystallographic data for the series of 4-halogenated-1H-pyrazoles. semanticscholar.org These studies show that iodinated pyrazoles can form non-isostructural catemers (polymeric chains). semanticscholar.org The presence of a bulky substituent like iodine, along with the ethoxy group, will influence the specific crystal system and space group adopted by the molecule.

The crystal packing of N-unsubstituted pyrazoles is dominated by intermolecular N-H···N hydrogen bonds. nih.gov These interactions lead to the self-assembly of molecules into various supramolecular motifs, including dimers, trimers, tetramers, and infinite chains or catemers. nih.govaip.orgnih.govresearchgate.net The specific motif adopted is often influenced by the steric hindrance of the substituents on the pyrazole ring. aip.org In the crystal of pyrazole itself, molecules are hydrogen-bonded together to form long chains. iucr.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (Molecular Formula: C₅H₇IN₂O), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 253.97 g/mol . The presence of iodine is often confirmed by a characteristic isotopic pattern, although iodine is monoisotopic (¹²⁷I), so M+1 and M+2 peaks will primarily be due to the natural abundance of ¹³C.

The fragmentation of the pyrazole core and its substituents is influenced by the stability of the resulting fragments. In electron ionization (EI) mass spectrometry, the molecular ion can undergo a series of cleavage and rearrangement reactions. The fragmentation pathways for pyrazole derivatives are generally initiated by the cleavage of bonds adjacent to the heterocyclic ring.

Key expected fragmentation patterns for this compound would likely involve:

Loss of the Iodine Atom: The C-I bond is relatively weak and can cleave to produce a prominent peak corresponding to the [M-I]⁺ fragment. This would result in an ion at m/z 127.

Cleavage of the Ethoxy Group: Fragmentation can occur through the loss of the ethoxy group (-OCH₂CH₃) or parts of it. A common fragmentation is the loss of an ethyl radical (•CH₂CH₃), leading to an [M-29]⁺ peak. Alternatively, the loss of ethylene (B1197577) (C₂H₄) via a rearrangement process could lead to an [M-28]⁺ peak.

Pyrazole Ring Cleavage: The pyrazole ring itself can undergo fragmentation. A characteristic fragmentation of the pyrazole ring involves the loss of HCN, resulting in an [M-27]⁺ peak or subsequent fragmentation peaks after initial substituent loss.

The relative abundance of these fragment ions provides insight into the stability of different parts of the molecule. The base peak, which is the most intense peak in the spectrum, will correspond to the most stable fragment ion formed during the ionization process.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 254 | [C₅H₇IN₂O]⁺ | [M]⁺ | Molecular Ion Peak |

| 226 | [C₅H₆IN₂]⁺ | [M-C₂H₄]⁺ | Loss of ethylene from the ethoxy group |

| 225 | [C₃H₂IN₂O]⁺ | [M-C₂H₅]⁺ | Loss of an ethyl radical |

| 127 | [C₅H₇N₂O]⁺ | [M-I]⁺ | Loss of an iodine radical |

| 99 | [C₃H₃N₂O]⁺ | [M-I-C₂H₄]⁺ | Subsequent loss of ethylene after iodine loss |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural features.

The primary functional groups and their expected vibrational frequencies are:

N-H Stretching: The N-H bond of the pyrazole ring typically exhibits a stretching vibration in the region of 3100-3500 cm⁻¹. This band can be broad, especially if hydrogen bonding is present in the sample.

C-H Stretching: The spectrum will show multiple C-H stretching vibrations. The aromatic C-H stretch from the pyrazole ring is expected just above 3000 cm⁻¹ (approx. 3050-3150 cm⁻¹). pressbooks.publibretexts.orgopenstax.org The aliphatic C-H stretches from the ethoxy group (CH₃ and CH₂) will appear just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹). asianpubs.org

C=N and C=C Stretching: The pyrazole ring contains both C=N and C=C bonds. Their stretching vibrations are typically observed in the 1450-1650 cm⁻¹ region. asianpubs.org These bands are characteristic of aromatic and heteroaromatic systems. pressbooks.publibretexts.orgopenstax.org

C-O Stretching: The C-O ether linkage of the ethoxy group will produce a strong, characteristic absorption band in the 1000-1300 cm⁻¹ region. Asymmetric C-O-C stretching is often found around 1200-1250 cm⁻¹, while the symmetric stretch is at a lower frequency.

C-I Stretching: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹. libretexts.org This band is often in the fingerprint region of the spectrum, which can be complex.

The combination of these characteristic bands provides a spectroscopic fingerprint for this compound, allowing for its identification and structural confirmation.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100-3500 | N-H Stretch | Pyrazole N-H | Medium, possibly broad |

| 3050-3150 | C-H Stretch | Aromatic (Pyrazole Ring) | Medium to Weak |

| 2850-2980 | C-H Stretch | Aliphatic (Ethoxy Group) | Medium to Strong |

| 1450-1650 | C=C and C=N Stretch | Pyrazole Ring | Medium |

| 1200-1250 | C-O Stretch (Asymmetric) | Ether (Ethoxy Group) | Strong |

| 1000-1100 | C-O Stretch (Symmetric) | Ether (Ethoxy Group) | Strong |

| 500-600 | C-I Stretch | Carbon-Iodine Bond | Medium to Weak |

Computational Chemistry and Theoretical Investigations of 3 Ethoxy 5 Iodo 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a important method in quantum chemistry for the study of electronic structure and energetics of molecules. DFT calculations provide a balance between accuracy and computational cost, making them suitable for a wide range of chemical systems.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 3-ethoxy-5-iodo-1H-pyrazole, this involves finding the minimum energy conformation of the ethoxy group relative to the pyrazole (B372694) ring. The rotation around the C-O bond of the ethoxy group gives rise to different conformers. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to identify the most stable conformer and the energy barriers between different conformations. The planarity of the pyrazole ring is expected to be maintained, while the ethoxy group may adopt a conformation that minimizes steric hindrance with the pyrazole ring.

Interactive Data Table: Optimized Geometrical Parameters (Predicted)

DFT calculations are highly effective in predicting spectroscopic parameters, which can aid in the characterization of molecules.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict NMR chemical shifts nrel.govnih.govrsc.orgnih.gov. By calculating the isotropic magnetic shielding tensors for each nucleus, the chemical shifts for ¹H, ¹³C, and ¹⁵N can be predicted. These theoretical values, when compared with experimental data, can confirm the structure of the synthesized compound.

IR Frequencies: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the vibrational modes of the molecule and can be correlated with the peaks observed in an experimental IR spectrum. Theoretical IR spectra can help in the assignment of experimental bands to specific molecular vibrations.

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

Quantum Chemical Descriptors for Reactivity Predictions

Quantum chemical descriptors derived from DFT calculations provide valuable information about the reactivity of a molecule. These descriptors help in understanding the sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO is likely to be localized on the pyrazole ring and the ethoxy group, while the LUMO may have significant contributions from the C-I bond.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. In this compound, the nitrogen atoms of the pyrazole ring are expected to be regions of negative potential, while the hydrogen atom on N1 and the region around the iodine atom (the σ-hole) will exhibit positive potential.

Analysis of Intermolecular Interactions

The intermolecular interactions of this compound are critical for understanding its solid-state structure and its interactions with other molecules.

The iodine atom in this compound is capable of forming halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base nih.govmdpi.comarxiv.orgresearchgate.net. The formation of a halogen bond is attributed to the presence of a region of positive electrostatic potential on the outermost portion of the halogen atom, known as the σ-hole nih.govmdpi.comrsc.org. The magnitude of the σ-hole is influenced by the electron-withdrawing nature of the group attached to the halogen. In this molecule, the pyrazole ring acts as an electron-withdrawing group, enhancing the positive potential of the σ-hole on the iodine atom. Computational analysis can quantify the magnitude of the σ-hole (V_s,max) on the iodine atom, providing an indication of its halogen bonding strength.

Interactive Data Table: Predicted σ-Hole Characteristics

The presence of an N-H group in the pyrazole ring and the oxygen atom of the ethoxy group makes this compound capable of participating in hydrogen bonding. Computational studies can be used to explore the potential hydrogen bonding networks that can be formed in the solid state or in solution. The N-H group can act as a hydrogen bond donor, while the nitrogen atom at position 2 of the pyrazole ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. DFT calculations can be used to determine the geometries and energies of these hydrogen bonds, providing insights into the stability of different hydrogen-bonded dimers or larger aggregates.

Interactive Data Table: Predicted Hydrogen Bond Parameters

' indicates an atom from a neighboring molecule.

Absence of Specific Computational Studies on the Reaction Mechanism of this compound

Despite the documented utility of this compound in synthetic organic chemistry, a thorough review of scientific literature reveals a notable absence of specific computational and theoretical investigations into the elucidation of its reaction mechanisms. While the compound is utilized as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, detailed computational modeling of these transformations involving this specific substrate has not been extensively reported.

Computational chemistry has emerged as a powerful tool for understanding the intricate details of reaction mechanisms, including the identification of transition states, intermediates, and the calculation of activation energies. escholarship.orgiciq.org For many classes of organic reactions, density functional theory (DFT) calculations and other computational methods have provided invaluable insights into reaction pathways, selectivity, and the role of catalysts. iciq.org

In the context of pyrazole derivatives, computational studies have been applied to understand various properties, but these investigations have been broad and have not specifically focused on the reaction mechanisms of this compound. nih.govresearchgate.net General computational work on Suzuki-Miyaura and Negishi reactions has elucidated the catalytic cycles for model substrates, outlining the key steps of oxidative addition, transmetalation, and reductive elimination. iciq.orgresearchgate.netmdpi.com However, the specific energetic profiles and geometries of intermediates and transition states for the reactions of this compound remain uninvestigated in the available literature.

The functionalization of iodinated pyrazoles is an area of significant synthetic interest. rsc.org Computational modeling could provide a deeper understanding of the regioselectivity and reactivity observed in these reactions. For instance, DFT calculations could predict the relative energies of different reaction pathways, explain the influence of the ethoxy and iodo substituents on the electronic structure of the pyrazole ring, and model the interaction of the substrate with the palladium catalyst.

Advanced Synthetic Applications and Building Block Utility of 3 Ethoxy 5 Iodo 1h Pyrazole

Role as a Versatile Synthetic Intermediate for Molecular Diversification

3-Ethoxy-5-iodo-1H-pyrazole serves as an exceptional starting point for molecular diversification due to the differential reactivity of its functional groups. The carbon-iodine bond at the C5 position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents. nih.govresearchgate.net This has opened pathways for the rapid synthesis of numerous original pyrazole (B372694) series. nih.govresearchgate.net

Key transformations that highlight its versatility include:

Suzuki-Miyaura Coupling: This reaction is effectively used for C5-arylation, allowing for the formation of a carbon-carbon bond between the pyrazole ring and various aryl or heteroaryl boronic acids. nih.govresearchgate.net

Negishi Coupling: The C5-iodine can be coupled with organozinc reagents, a method that has been successfully applied for C5-benzylation reactions. nih.govresearchgate.net

Sonogashira Coupling: This reaction facilitates the introduction of alkyne moieties at the C5 position, creating pyrazole-alkyne conjugates that are themselves valuable intermediates for further synthesis, such as in the construction of new heterocyclic systems. arkat-usa.orgresearchgate.netumich.edu

N-Arylation: The pyrazole N-H bond can be selectively functionalized. Methods such as the Chan-Lam coupling provide routes to N-aryl pyrazole derivatives. nih.govresearchgate.net For many cross-coupling reactions, protection of the N-H group is a necessary preliminary step to prevent side reactions, often using groups like ethoxyethyl (EtOEt) or tert-butyloxycarbonyl (Boc). arkat-usa.orgresearchgate.net

Ethoxy Group Modification: The ethoxy group at C3 can be hydrolyzed, which converts the ethoxypyrazole into the corresponding pyrazol-3-one derivative. nih.govresearchgate.net This transformation significantly alters the electronic and structural properties of the molecule, providing another layer of diversification.

These palladium-catalyzed reactions, among others, establish this compound as a key precursor for generating a wide range of substituted pyrazoles. researchgate.net

Table 1: Selected Cross-Coupling Reactions for Molecular Diversification

| Reaction Name | Position | Reagent/Catalyst | Introduced Moiety | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | C5 | Ar-B(OH)₂, Pd Catalyst | Aryl | nih.govresearchgate.net |

| Negishi | C5 | R-ZnX, Pd Catalyst | Benzyl (B1604629), Alkyl | nih.govresearchgate.net |

| Sonogashira | C5 | Terminal Alkyne, Pd/Cu Catalyst | Alkynyl | arkat-usa.orgresearchgate.net |

| Chan-Lam | N1 | Ar-B(OH)₂, Cu Catalyst | Aryl | nih.govresearchgate.net |

Scaffold for the Construction of Novel Fused Heterocyclic Systems

The pyrazole nucleus is a common feature in many biologically active compounds and serves as a foundational scaffold for building more elaborate fused heterocyclic systems. semanticscholar.org While direct annulation reactions starting from this compound are not extensively documented, its functional handles make it an ideal precursor for molecules that can undergo subsequent cyclization reactions.

The general strategy involves the transformation of the iodo or ethoxy groups into functionalities that can participate in ring-forming reactions. For example:

The C5-iodo group can be converted into an amino group. This transformation creates a nucleophilic center that can react with a suitably functionalized adjacent group to form a new ring, leading to systems like pyrazolo[1,5-a]pyrimidines. researchgate.net

Alternatively, the iodo group can be elaborated into a side chain containing an electrophilic or nucleophilic site. Intramolecular reactions can then be triggered to construct a fused ring. Pyrazole-based bifunctional building blocks, such as 4-iodopyrazole-3/5-carbaldehydes, are known to be excellent precursors for a variety of pyrazole-fused molecular architectures. researchgate.net By analogy, functionalization of this compound to introduce an aldehyde or another reactive group can pave the way for the synthesis of fused systems like pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines. semanticscholar.org

The versatility of the pyrazole scaffold, combined with the synthetic handles available on the this compound core, provides a strategic approach for accessing diverse classes of fused heterocycles. researchgate.net

Preparation of Complex Molecular Architectures via Iterative Functionalization

Iterative functionalization refers to the stepwise and controlled modification of a molecule at different reactive sites. The distinct reactivity of the C-I bond, the N-H bond, and the ethoxy group on the this compound scaffold makes it an excellent candidate for such synthetic strategies. This approach allows for the methodical construction of complex molecules where each new substituent is added in a planned sequence.

A clear example of this is the synthesis of di- and tri-substituted pyrazoles. researchgate.netnih.gov A synthetic sequence can be envisioned as follows:

First Functionalization (e.g., at C4): Starting with a precursor like 3-ethoxy-1H-pyrazole, a Negishi cross-coupling reaction can be used to introduce a substituent, for instance, a benzyl group, at the C4 position. researchgate.net

Second Functionalization (Iodination at C5): The resulting 4-benzyl-3-ethoxy-1H-pyrazole can then be selectively iodinated at the C5 position, yielding a 4-benzyl-3-ethoxy-5-iodo-1H-pyrazole. researchgate.net

Third Functionalization (e.g., at C5 or N1): This newly installed iodo group at C5 is now available for a subsequent cross-coupling reaction (e.g., Suzuki-Miyaura) to introduce a third, different substituent. researchgate.net Alternatively, the N1 position could be functionalized at any stage of this sequence.

This iterative process provides precise control over the substitution pattern around the pyrazole core, enabling the synthesis of complex molecular architectures that would be difficult to access through other means. researchgate.netnih.gov Such building blocks are invaluable for creating libraries of new chemical entities. researchgate.net

Table 2: Example of an Iterative Functionalization Sequence

| Step | Reaction | Reagent | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Negishi Coupling | Benzylzinc halide | 4-Benzyl-3-ethoxy-1H-pyrazole | researchgate.net |

| 2 | Iodination | I₂ | 4-Benzyl-3-ethoxy-5-iodo-1H-pyrazole | researchgate.net |

| 3 | Suzuki Coupling | Arylboronic acid | 4-Benzyl-5-aryl-3-ethoxy-1H-pyrazole | researchgate.net |

Design and Synthesis of Chemical Libraries Incorporating the Ethoxy-Iodopyrazole Moiety

Combinatorial chemistry aims to rapidly synthesize large collections of diverse but structurally related molecules, known as chemical libraries. nih.gov These libraries are then screened for biological activity to identify lead compounds in drug discovery. nih.govnih.gov The pyrazole nucleus is a recurring and privileged scaffold in medicinal chemistry, appearing in compounds with potential antitumor, anti-inflammatory, and other therapeutic properties. researchgate.netnih.govnih.govrsc.org

This compound and its derivatives are ideal building blocks for the creation of such libraries. researchgate.net Its capacity to undergo various coupling reactions at the C5 and N1 positions allows for the introduction of two independent points of diversity. By reacting a single pyrazole core with a large set of different building blocks (e.g., a collection of boronic acids for Suzuki coupling and another set of partners for N-functionalization), a large library of unique compounds can be generated efficiently.

The process can be summarized as:

Scaffold: this compound provides the core structure.

Diversity Point 1 (C5): A variety of substituents (R¹) are introduced via palladium-catalyzed cross-coupling reactions using a library of corresponding reagents.

Diversity Point 2 (N1): A second set of diverse substituents (R²) is attached at the nitrogen atom.

This strategy, often aided by solid-phase synthesis techniques, allows for the systematic exploration of the chemical space around the ethoxy-pyrazole scaffold, maximizing the chances of discovering novel molecules with desired biological or material properties. nih.gov The resulting 4-benzyl-3-ethoxy-5-iodo-1H-pyrazoles, for example, are considered original and valuable building blocks specifically for preparing such libraries of new chemical entities. researchgate.net

Future Research Directions and Unexplored Avenues for 3 Ethoxy 5 Iodo 1h Pyrazole

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of 3-ethoxy-5-iodo-1H-pyrazole has been established, providing a reliable route to this valuable intermediate. researchgate.netnih.govpasteur.fr However, future research should prioritize the development of more sustainable and efficient synthetic methodologies. This includes exploring greener reaction conditions, minimizing waste, and utilizing catalytic systems.

Key areas for investigation include:

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes could offer significant advantages in terms of safety, scalability, and product consistency.

Catalytic C-H Iodination: Investigating direct C-H iodination of a 3-ethoxypyrazole precursor would be a more atom-economical approach compared to traditional methods that may involve multiple steps.

Enzymatic Synthesis: The potential for biocatalytic routes to produce the pyrazole (B372694) core or introduce the ethoxy group should be explored as a green alternative to classical organic synthesis.

A comparative table of potential synthetic improvements is presented below:

| Current Method | Potential Future Method | Key Advantages of Future Method |

| Multi-step batch synthesis | Single-step C-H iodination | Higher atom economy, reduced waste |

| Traditional heating | Microwave-assisted synthesis | Faster reaction times, improved energy efficiency |

| Stoichiometric reagents | Catalytic systems | Reduced chemical waste, potential for enantioselectivity |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The presence of both an iodo and an ethoxy group on the pyrazole ring provides a rich platform for exploring novel reactivity. While palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Negishi have been demonstrated, a vast array of other transformations remains unexplored. researchgate.netnih.gov

Future research should focus on:

Sonogashira and Heck Couplings: The utility of this compound in Sonogashira and Heck cross-coupling reactions should be systematically investigated to synthesize a wider range of substituted pyrazoles. arkat-usa.orgresearchgate.netnih.gov

Buchwald-Hartwig Amination: Exploring the Buchwald-Hartwig amination would provide a direct route to 5-amino-3-ethoxypyrazole derivatives, which are valuable scaffolds in medicinal chemistry.

Metal-Halogen Exchange Reactions: Investigating metal-halogen exchange reactions would open up avenues for the introduction of a variety of electrophiles at the 5-position of the pyrazole ring. nih.gov

Photoredox Catalysis: The application of photoredox catalysis could unveil novel reaction pathways that are not accessible through traditional thermal methods.

Advanced Computational Modeling for Structure-Reactivity Relationships and Material Science Applications

Computational chemistry offers a powerful tool to predict and understand the behavior of molecules. For this compound, computational modeling can provide valuable insights into its electronic structure, reactivity, and potential applications in material science.

Future research in this area should include:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to model reaction mechanisms, predict the regioselectivity of electrophilic and nucleophilic substitutions, and rationalize observed reactivity patterns.

Molecular Docking Studies: For derivatives of this compound, molecular docking simulations can predict binding affinities to biological targets, guiding the design of new therapeutic agents. nih.gov

In Silico Design of Organic Materials: Computational screening can be used to predict the electronic and photophysical properties of polymers and other materials derived from this pyrazole, identifying potential candidates for applications in organic electronics.

A summary of potential computational research areas is provided below:

| Computational Method | Research Focus | Potential Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies | Understanding of reaction pathways and optimization of conditions |

| Molecular Docking | Interaction with biological targets | Design of new drug candidates |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra | Design of novel dyes and organic electronic materials |

Integration into Multi-component Reaction (MCR) Strategies for Enhanced Efficiency

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. ajol.infomdpi.com The incorporation of this compound into MCRs would provide rapid access to diverse libraries of novel compounds. nih.govnih.gov

Promising avenues for future research include:

Ugi and Passerini Reactions: Investigating the use of this compound or its derivatives as one of the components in Ugi or Passerini reactions could lead to the synthesis of complex peptide-like structures.

Hantzsch-type Reactions: Exploring the participation of this pyrazole in Hantzsch-type reactions could yield novel dihydropyridine-fused pyrazole systems.

Catalyst Development for Pyrazole-based MCRs: Designing new catalytic systems that facilitate the incorporation of functionalized pyrazoles like this compound into MCRs is a crucial area for development.

The integration of this compound into MCRs would not only enhance synthetic efficiency but also open up new avenues for the discovery of bioactive molecules and functional materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-ethoxy-5-iodo-1H-pyrazole, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis of iodopyrazole derivatives often employs cross-coupling reactions or halogenation strategies. For example, 3-iodo-1H-pyrazole intermediates can undergo Sonogashira coupling with alkynes under palladium catalysis to introduce ethoxy groups, as demonstrated in the synthesis of 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole derivatives . Regioselectivity is controlled by steric and electronic factors; directing groups (e.g., ethoxy) at the 3-position enhance iodine substitution at the 5-position. Multi-step protocols, such as condensation with ethoxycarbonyl isocyanate followed by cyclization, are also viable for functionalized pyrazoles .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substitution patterns, with iodine's electronegativity causing distinct deshielding in adjacent protons. Single-crystal X-ray diffraction (XRD) provides unambiguous structural validation, including bond lengths and ring puckering parameters. For instance, pyrazole crystal structures often exhibit non-planar ring conformations, quantified using puckering coordinates (e.g., amplitude q and phase angle φ) . Software tools like Mercury CSD 2.0 enable visualization and comparison of crystallographic data with existing databases .

Q. How does the iodine substituent influence the reactivity of this compound in subsequent transformations?

- Methodological Answer : The iodine atom serves as a versatile handle for further functionalization. Its polarizable nature facilitates cross-coupling reactions (e.g., Suzuki, Heck) to install aryl, alkenyl, or alkynyl groups. Additionally, iodine can participate in halogen bonding, influencing supramolecular assembly in crystal structures . Computational studies using density-functional theory (DFT) can predict reaction pathways by analyzing electron density distributions and frontier molecular orbitals .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?

- Methodological Answer : Discrepancies often arise from approximations in exchange-correlation functionals used in DFT. Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like atomization energies (average deviation <3 kcal/mol) . Experimental validation via XRD or IR spectroscopy is critical. For example, DFT-predicted vibrational modes should align with observed IR peaks, while calculated bond lengths must match crystallographic data .

Q. What strategies mitigate regioselectivity challenges during the synthesis of polysubstituted pyrazole derivatives?

- Methodological Answer : Regioselective synthesis can be achieved using directing groups or stepwise functionalization. For instance, N-tosylhydrazones enable controlled cyclization to form pyrazole cores, as shown in the synthesis of 5-amino-4-ester-pyrazoles . Steric hindrance from bulky substituents (e.g., ethoxy) directs electrophilic iodination to the 5-position. Kinetic vs. thermodynamic control in reaction conditions (temperature, solvent polarity) further refines selectivity .

Q. How do intermolecular interactions of this compound impact its solid-state properties?

- Methodological Answer : Halogen bonding (C–I⋯N/O) and hydrogen bonding (N–H⋯O) dominate packing motifs. Crystal engineering studies using Mercury CSD reveal that iodine's polarizability enhances dimerization or chain formation, affecting melting points and solubility . Hirshfeld surface analysis quantifies interaction contributions, guiding co-crystal design for improved bioavailability or material stability .

Data Contradiction Analysis

Q. Why do reported NMR chemical shifts for this compound vary across studies?

- Methodological Answer : Variations arise from solvent effects, concentration, and spectrometer calibration. Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) induce distinct shielding environments. Researchers should reference internal standards (e.g., TMS) and report solvent/temperature conditions. Comparative studies using identical parameters reduce discrepancies .

Q. How should conflicting crystallographic data on pyrazole ring puckering be interpreted?

- Methodological Answer : Ring puckering parameters (q, φ) derived from XRD may differ due to substituent electronic effects or crystal packing forces. For example, electron-withdrawing groups like iodine increase ring distortion. Consistency checks via DFT geometry optimization (using functionals like B3LYP/6-311+G(d,p)) validate whether non-planarity is intrinsic or packing-induced .

Safety and Handling Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.